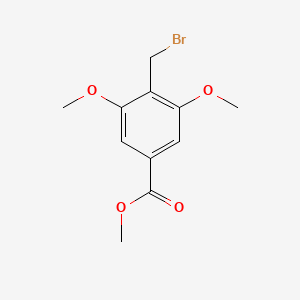

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 4-(bromomethyl)benzoate” is an ester derivative of a bromoalkylated benzoic acid. It is a lachrymator and an important drug intermediate . The ester group is slightly twisted out of the plane of the central aromatic ring .

Molecular Structure Analysis

The molecular structure of “Methyl 4-(bromomethyl)benzoate” is almost planar . The compound is isostructural with methyl 4-iodobenzoate .Physical And Chemical Properties Analysis

“Methyl 4-(bromomethyl)benzoate” is a powder solid with an off-white appearance . It has a melting point range of 53 - 58 °C .Scientific Research Applications

Anti-HIV Agent Synthesis

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate: is utilized in the synthesis of compounds with potential anti-HIV properties. Researchers use this chemical as a building block to create molecules that can interfere with the life cycle of the HIV virus, potentially leading to new treatments for this disease .

Aldose Reductase Inhibitors

This compound serves as a catalyst in the rearrangement of benzylthiothiazoline derivatives , which are precursors to aldose reductase inhibitors . These inhibitors are significant because they have the potential to treat complications arising from diabetes, such as diabetic neuropathy.

Environmental Chemistry

Lastly, the compound’s role in environmental chemistry involves the study of its degradation products and their impact on the environment. Understanding how this compound breaks down can help assess its environmental footprint and guide the development of more sustainable chemical practices.

Each of these applications demonstrates the versatility of Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate in scientific research, contributing to advancements across multiple fields of study. The compound’s ability to participate in diverse chemical reactions makes it a valuable tool for innovation and discovery .

Safety and Hazards

Mechanism of Action

Mode of Action

The compound is likely to undergo nucleophilic substitution reactions, where the bromomethyl group acts as a leaving group . In these reactions, a nucleophile (a molecule or ion that donates an electron pair) attacks the carbon atom bonded to the bromine, leading to the formation of a new bond and the departure of the bromide ion .

Biochemical Pathways

It’s worth noting that bromomethyl compounds are often used in organic synthesis, including the synthesis of pharmaceuticals and complex organic molecules .

Result of Action

The molecular and cellular effects of Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate’s action would depend on the specific reaction in which it’s used. In general, the compound can facilitate the formation of new carbon-carbon bonds, enabling the synthesis of complex organic molecules .

Action Environment

Environmental factors such as temperature, pH, and the presence of other reactants can influence the action, efficacy, and stability of Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate . For instance, the rate of nucleophilic substitution reactions can be influenced by the temperature and the strength of the nucleophile .

properties

IUPAC Name |

methyl 4-(bromomethyl)-3,5-dimethoxybenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13BrO4/c1-14-9-4-7(11(13)16-3)5-10(15-2)8(9)6-12/h4-5H,6H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKOPIHBZTQSVJU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1CBr)OC)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13BrO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-(bromomethyl)-3,5-dimethoxybenzoate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(E)-2-[(3E)-3-[2-(2,6-diphenyl-4H-thiopyran-4-ylidene)ethylidene]-2-phenylcyclopent-1-en-1-yl]ethenyl]-2,6-diphenyl-1lambda4-thiopyran-1-ylium; tetrafluoroboranuide](/img/structure/B2935719.png)

![3-methoxy-1-methyl-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide](/img/structure/B2935720.png)

![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(4-nitrophenyl)acetamide](/img/structure/B2935721.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2935723.png)

![N-{1-[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]ethyl}acetamide](/img/structure/B2935731.png)

![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]-3,4-dimethylbenzamide](/img/structure/B2935732.png)

![Methyl 3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}carbonyl)isonicotinate](/img/structure/B2935733.png)